molecular formula C7H14N2O B14041338 (S)-5-Ethyl-1-methylpiperazin-2-one

(S)-5-Ethyl-1-methylpiperazin-2-one

Cat. No.: B14041338
M. Wt: 142.20 g/mol
InChI Key: QLFQFGAIOKXHLN-LURJTMIESA-N
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Description

(S)-5-Ethyl-1-methylpiperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of an ethyl group at the 5th position and a methyl group at the 1st position on the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Ethyl-1-methylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethylamine and methylamine, the reaction can proceed through a series of steps involving condensation and cyclization reactions. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial methods often employ optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Ethyl-1-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-5-Ethyl-1-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-5-Ethyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Ethyl-1-methylpiperazine: Similar structure but lacks the carbonyl group at the 2nd position.

    (S)-5-Ethyl-1-methylpiperidin-2-one: Similar structure but with a piperidine ring instead of a piperazine ring.

    (S)-5-Ethyl-1-methylpiperazin-2-ol: Similar structure but with a hydroxyl group at the 2nd position instead of a carbonyl group.

Uniqueness

(S)-5-Ethyl-1-methylpiperazin-2-one is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(5S)-5-ethyl-1-methylpiperazin-2-one

InChI

InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

QLFQFGAIOKXHLN-LURJTMIESA-N

Isomeric SMILES

CC[C@H]1CN(C(=O)CN1)C

Canonical SMILES

CCC1CN(C(=O)CN1)C

Origin of Product

United States

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